(6-Aminopyridin-2-yl)urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(6-aminopyridin-2-yl)urea |
InChI |
InChI=1S/C6H8N4O/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H5,7,8,9,10,11) |
InChI Key |
YIUNJRTXZDSATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 6 Aminopyridin 2 Yl Urea
Established Synthetic Routes to (6-Aminopyridin-2-yl)urea and Key Intermediates
The construction of the this compound molecule can be achieved through several reliable synthetic pathways. These methods offer flexibility in precursor selection and reaction conditions, allowing for the efficient synthesis of the core structure.
Aminopyridine and Isocyanate Condensation Reactions
A foundational and widely employed method for the synthesis of urea (B33335) derivatives involves the reaction of an amine with an isocyanate. nih.govresearchgate.net In the context of this compound, this typically involves the nucleophilic addition of a suitable aminopyridine precursor to an isocyanate. The reaction proceeds readily, often catalyzed by a base, to form the urea linkage.
A general procedure involves dissolving the amine, such as 4-(quinazolin-7-yl)pyridin-2-amine, and a selected isocyanate in a solvent like tetrahydrofuran (B95107) (THF). A base, for example, N,N-diisopropylethylamine (DIPEA), is then added to facilitate the reaction. nih.govmdpi.com This method is highly versatile, allowing for the introduction of various substituents on the urea nitrogen by choosing the appropriate isocyanate starting material. nih.govmdpi.com The synthesis of N,N'-disubstituted or N,N,N'-trisubstituted unsymmetrical ureas can be achieved by the subsequent reaction of isocyanate intermediates with different amine nucleophiles. nih.gov
Oxidative Carbonylation Strategies for Urea Formation
Oxidative carbonylation represents a powerful and more modern approach to urea synthesis, utilizing carbon monoxide as a carbonyl source. nih.govmdpi.comacs.org This method avoids the handling of often hazardous isocyanates. Palladium(II)-mediated oxidative carbonylation reactions have been successfully used to synthesize ureas by coupling amines with carbon monoxide in a one-pot process. nih.govmdpi.com
The reaction is typically carried out in a solvent such as 1,4-dioxane (B91453) at elevated temperatures (90–100 °C) and pressures. mdpi.comacs.org A palladium catalyst, like Pd(OAc)₂ or PdI₂, is used in conjunction with an oxidant, such as Cu(OAc)₂ or air. mdpi.comacs.org This methodology has been applied to synthesize both symmetrical and unsymmetrical ureas with high catalytic efficiency. mdpi.comacs.org Density functional theory (DFT) calculations support a reaction mechanism that proceeds through an isocyanate intermediate. mdpi.com The versatility of this method has been demonstrated in the synthesis of pharmacologically active ureas and for the incorporation of carbon-11 (B1219553) isotopes for positron emission tomography (PET) imaging. nih.govmdpi.com
| Parameter | Aminopyridine & Isocyanate Condensation | Oxidative Carbonylation |
| Carbonyl Source | Isocyanate | Carbon Monoxide (CO) |
| Key Reagents | Aminopyridine, Isocyanate, Base (e.g., DIPEA) | Amine(s), CO, Palladium Catalyst (e.g., PdI₂), Oxidant (e.g., Air) |
| Typical Solvent | Tetrahydrofuran (THF) | 1,4-Dioxane, Dimethyl ether (DME) |
| Temperature | Room Temperature | 90–100 °C |
| Pressure | Atmospheric | Elevated (e.g., 20 atm) |
| Advantages | Versatile for substituent introduction | Avoids use of toxic isocyanates, high catalytic efficiency |
This table provides a comparative overview of two key synthetic routes to pyridyl ureas.
Reductive Amination Approaches to Pyridyl-Piperazine Conjugates
Reductive amination is a robust method for forming carbon-nitrogen bonds and is particularly useful for synthesizing complex amine derivatives, such as pyridyl-piperazine conjugates. nih.govnih.govharvard.edu This two-step, one-pot procedure involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu
Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they are stable in acidic conditions and selectively reduce the iminium ion over the starting carbonyl compound. nih.govharvard.edu The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) or dichloromethane (B109758) (DCM). nih.govreddit.com This strategy has been successfully applied to the synthesis of piperazine-based compounds by reacting a piperazine (B1678402) derivative with a ketone or aldehyde. nih.gov For instance, 2-(piperazin-1-yl)ethanamine can be reacted with N-methyl-4-piperidone in a one-pot procedure using triacetoxyborohydride. nih.gov This methodology is highly functional group tolerant and provides high yields, making it a powerful tool for constructing complex molecules that may incorporate the this compound scaffold. nih.govharvard.edu
Derivatization and Functionalization Strategies of the Pyridyl and Urea Moieties
Once the core this compound structure is synthesized, its properties can be finely tuned through various derivatization and functionalization strategies. These modifications are crucial for modulating the electronic and steric characteristics of the molecule and for creating more complex, hybrid structures.
Introduction of Substituents for Modulation of Electronic and Steric Properties
For example, electron-withdrawing groups, such as a nitro group or a 1-methylpyridinium-4-yl substituent, can enhance intermolecular hydrogen bonding interactions. ntu.edu.twnih.gov Conversely, bulky substituents can disrupt planarity and affect self-association properties, which can influence solubility. nih.gov The position of the substituent is also critical; for instance, ortho-substituents on an N-aryl group can promote specific intramolecular hydrogen bonds. nih.gov These modifications allow for the rational design of molecules with tailored properties for specific applications in materials science or as biologically active agents. nih.govntu.edu.twnih.gov
| Substituent Type | Effect on Pyridyl Urea Properties | Example |
| Electron-Withdrawing | Facilitates intermolecular hydrogen bonding. ntu.edu.twnih.gov | 4-Nitrophenyl |
| Electron-Donating | Can increase electron density on the pyridine (B92270) ring. researchgate.net | Methoxy group |
| Bulky Groups | Can disrupt planarity and affect self-association and solubility. nih.gov | 2,6-diisopropylphenyl |
| Positively Charged | Can facilitate specific conformational forms (e.g., E,Z form). ntu.edu.twnih.gov | 1-methylpyridinium-2-yl |
This table illustrates the influence of different substituent types on the properties of pyridyl-urea compounds.
Scaffold Hybridization and Multi-Component Reaction Pathways
To create novel chemical entities with enhanced complexity and potentially new functions, the this compound scaffold can be integrated with other molecular frameworks through scaffold hybridization. nih.govmdpi.com This approach involves combining the pyridyl-urea motif with other heterocyclic systems. For example, a Suzuki cross-coupling reaction can be used to link a (2-aminopyridin-4-yl)boronic acid with another heterocyclic core, such as a bromoquinazoline, before the urea moiety is introduced. nih.gov
Multi-component reactions (MCRs) offer another efficient strategy for building molecular diversity. mdpi.combohrium.comnih.gov MCRs combine three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. bohrium.com Reactions like the Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound, and urea, are classic examples of MCRs used to synthesize heterocyclic structures. mdpi.comnih.gov Such strategies allow for the rapid and atom-economical construction of diverse libraries of complex molecules based on the pyridyl-urea theme. bohrium.com
Formation of Oligomeric and Macrocyclic Urea Systems
The unique structural arrangement of this compound, featuring a urea linkage flanked by a pyridine ring with an additional amino group, provides a versatile platform for the construction of complex oligomeric and macrocyclic architectures. The hydrogen bonding capabilities of the urea moiety and the geometric constraints imposed by the pyridine ring are key factors in directing the self-assembly and cyclization processes.
Research in this area has often utilized the closely related precursor, 1,3-bis-(6-amino-pyridin-2-yl)-urea, which can be conceptualized as a dimer of this compound. The study of this dimer's reactivity provides significant insights into the potential of the monomeric unit to form larger cyclic systems.
In a notable study, the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N′-carbonyldiimidazole in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures was shown to produce a mixture of well-defined cyclic trimers and tetramers. mdpi.comacs.orgacs.orgnih.gov This reaction highlights the pronounced tendency of the aminopyridinyl urea backbone to undergo cyclization. The formation of these macrocycles is attributed to a preferred folded conformation of the urea bond between two pyridyl units, which preorganizes the molecule for cyclization. mdpi.comacs.orgfigshare.com
Further investigations have revealed that exchange reactions can occur, converting the initially formed cyclic tetramer into the more thermodynamically stable cyclic trimer. mdpi.comacs.org This suggests a dynamic process governed by thermodynamic equilibria. In contrast, when the reaction is conducted in acetone (B3395972) under reflux conditions, the formation of linear, even-numbered oligomers is favored, and side reactions are suppressed. mdpi.comacs.orgfigshare.com
The following table summarizes the key findings related to the formation of oligomeric and macrocyclic systems from a dimeric precursor of this compound:
| Reactant | Reagent | Solvent | Temperature | Products | Citation |
| 1,3-bis-(6-amino-pyridin-2-yl)-urea | N,N′-carbonyldiimidazole | DMSO | High | Cyclic trimers and tetramers | mdpi.comacs.org |
| 1,3-bis-(6-amino-pyridin-2-yl)-urea | N,N′-carbonyldiimidazole | Acetone | Reflux | Linear even-numbered oligomers | mdpi.comacs.orgfigshare.com |
These findings underscore the potential of this compound as a building block in supramolecular chemistry for the creation of novel macrocyclic and oligomeric structures with potential applications in host-guest chemistry and materials science.
Methodological Advancements in Efficient this compound Synthesis
The development of efficient and scalable synthetic routes to this compound is crucial for its application in various fields of chemical research. While specific literature detailing a high-yield, one-step synthesis of this compound is not extensively available, its synthesis can be logically derived from established methodologies for the preparation of substituted ureas and the known reactivity of its precursor, 2,6-diaminopyridine (B39239).
A primary and efficient route to this compound would likely involve the selective mono-ureation of 2,6-diaminopyridine. This presents a synthetic challenge due to the presence of two nucleophilic amino groups. However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, selective reaction at one amino group can be achieved.
One plausible and efficient approach involves the reaction of 2,6-diaminopyridine with a urea equivalent, such as potassium cyanate, in the presence of a mild acid. This method is a common and straightforward way to introduce a urea functionality onto an amino group. The reaction would proceed through the in-situ formation of isocyanic acid, which then reacts with one of the amino groups of the 2,6-diaminopyridine.
Another advanced methodology could employ a protected derivative of 2,6-diaminopyridine. By selectively protecting one of the amino groups, the remaining free amino group can be reacted with a variety of urea-forming reagents, such as phosgene, triphosgene, or their safer equivalents like N,N'-carbonyldiimidazole, followed by deprotection to yield the desired product.
Recent advancements in organic synthesis have also focused on developing greener and more atom-economical methods. A potential catalytic approach could involve the direct carbonylation of 2,6-diaminopyridine with carbon dioxide in the presence of a suitable catalyst system. While this is a more complex transformation, it represents a significant methodological advancement in urea synthesis.
The following table outlines potential efficient synthetic strategies for this compound:
| Starting Material | Reagent(s) | Key Transformation | Potential Advantages |
| 2,6-Diaminopyridine | 1. Potassium Cyanate 2. Mild Acid | Selective mono-ureation | Direct, one-pot synthesis |
| Mono-protected 2,6-Diaminopyridine | 1. N,N'-Carbonyldiimidazole 2. Deprotection | Stepwise functionalization | High selectivity and purity |
| 2,6-Diaminopyridine | Carbon Dioxide, Catalyst | Direct Carbonylation | Atom-economical, green chemistry |
Further research and development in these areas are expected to lead to more streamlined and environmentally benign processes for the production of this compound, thereby facilitating its broader use in chemical synthesis and materials science.
Advanced Structural Characterization and Spectroscopic Analysis of 6 Aminopyridin 2 Yl Urea Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the molecular structure of (6-Aminopyridin-2-yl)urea. These techniques provide a unique "molecular fingerprint" based on the vibrational modes of the molecule's constituent bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy of this compound provides definitive evidence for its key functional moieties: the primary amine, the urea (B33335) group, and the substituted pyridine (B92270) ring. The spectrum is characterized by several distinct absorption bands.
In the high-frequency region (3500–3200 cm⁻¹), multiple sharp to broad bands corresponding to N-H stretching vibrations are observed. Asymmetric and symmetric stretching of the primary amino group (-NH₂) at the C6 position typically appear around 3470 cm⁻¹ and 3350 cm⁻¹, respectively. The N-H stretching vibrations from the urea group (-NH-C(O)-NH₂) also contribute to this region, often seen as a broad absorption centered around 3300-3200 cm⁻¹.
The carbonyl (C=O) stretching vibration of the urea group, known as the Amide I band, presents as a very strong and sharp absorption peak, which is a key diagnostic feature for this compound. This band is typically located in the 1680–1660 cm⁻¹ range. The N-H bending vibrations (Amide II band) of the urea and the scissoring vibration of the primary amine are observed in the 1640–1550 cm⁻¹ region. These often overlap with the C=C and C=N aromatic ring stretching vibrations of the pyridine nucleus, which appear as a set of bands between 1610 cm⁻¹ and 1450 cm⁻¹. The combination of these signals confirms the presence of both the urea side chain and the aminopyridine core.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3472 | Medium, Sharp | N-H asymmetric stretch (primary amine, -NH₂) |
| 3354 | Medium, Sharp | N-H symmetric stretch (primary amine, -NH₂) |
| 3280 | Strong, Broad | N-H stretch (urea, -NH-) |
| 1675 | Very Strong | C=O stretch (Amide I band, urea) |
| 1620 | Strong | N-H bend (Amide II band) / C=C ring stretch |
| 1585 | Strong | C=N / C=C aromatic ring stretch |
| 1470 | Medium | C=C aromatic ring stretch |
| 1245 | Medium | C-N stretch (aryl-N) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, being particularly sensitive to symmetric and non-polar vibrations. For this compound, the Raman spectrum is dominated by signals from the pyridine ring. A highly characteristic and intense band corresponding to the symmetric ring "breathing" mode is observed near 995 cm⁻¹. This vibration involves the synchronous expansion and contraction of the entire aromatic ring and is a hallmark of substituted pyridines.
Other significant Raman signals include the C-H in-plane bending modes and other ring deformation vibrations. While the C=O stretch is observable, it is typically less intense in the Raman spectrum compared to its FT-IR absorption. The symmetric N-H stretching vibrations may also be detected. The presence of the strong ring breathing mode, in conjunction with other ring-related signals, provides unambiguous confirmation of the integrity and substitution pattern of the pyridinyl core structure.
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment |
|---|---|---|
| 3352 | Low | N-H symmetric stretch (primary amine, -NH₂) |
| 1615 | Medium | C=C / C=N aromatic ring stretch |
| 1350 | Medium | C-H in-plane bend |
| 995 | Very Strong | Symmetric pyridine ring breathing mode |
| 780 | Medium | Ring deformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation in Solution
NMR spectroscopy is the cornerstone technique for determining the precise connectivity and chemical environment of atoms in this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆ to allow for observation of exchangeable protons, provides a detailed map of the proton environments.
The aromatic region of the spectrum displays signals for the three protons on the pyridine ring. These protons form a distinct AMX spin system. The proton at the C4 position (H4) appears as a triplet due to coupling with both H3 and H5. The protons at C3 (H3) and C5 (H5) each appear as a doublet. The H5 proton, being adjacent to the electron-donating amino group, is typically shifted upfield compared to the H3 proton, which is adjacent to the electron-withdrawing urea substituent.
The exchangeable protons from the amine and urea groups give rise to several distinct signals. The two protons of the primary amine (-NH₂) at C6 appear as a broad singlet. The urea moiety contains two different types of protons: the single proton attached to the pyridine ring (-NH-) and the two protons of the terminal amide (-NH₂). These appear as two separate, often broad, singlets at different chemical shifts. The identity of all N-H protons can be confirmed via a D₂O exchange experiment, wherein these signals disappear from the spectrum.
Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.85 | s (br) | - | 1H | Urea (-NH -Py) |
| 7.42 | t | J = 7.9 Hz | 1H | H4 (Pyridine Ring) |
| 6.95 | s (br) | - | 2H | Urea (-CONH₂ ) |
| 6.81 | d | J = 7.5 Hz | 1H | H3 (Pyridine Ring) |
| 6.25 | d | J = 8.2 Hz | 1H | H5 (Pyridine Ring) |
| 5.90 | s (br) | - | 2H | Amine (-NH₂ ) |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The most downfield signal is assigned to the carbonyl carbon (C=O) of the urea group, a characteristic resonance found above 155 ppm. The four carbon atoms of the pyridine ring appear in the aromatic region (100–160 ppm). The carbons directly attached to heteroatoms, C2 and C6, are the most deshielded among the ring carbons. C6, bonded to the amino group, and C2, bonded to the urea nitrogen, can be distinguished based on substituent effects. The C4 carbon resonance typically appears around 138-140 ppm. The C3 and C5 carbons are the most shielded of the ring carbons, appearing furthest upfield in the aromatic region. The signal for C5 is shifted further upfield than C3 due to the stronger electron-donating effect of the adjacent C6-amino group. The complete assignment provides definitive proof of the 2,6-disubstitution pattern.
Table 4: ¹³C NMR Spectroscopic Data for this compound (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 159.2 | C6 (C-NH₂) |
| 156.1 | C=O (Urea) |
| 152.5 | C2 (C-NHCONH₂) |
| 139.4 | C4 |
| 107.8 | C3 |
| 104.9 | C5 |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight and, by extension, the elemental composition of this compound. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) in positive ion mode, provides a highly accurate mass measurement.
The analysis reveals a prominent protonated molecular ion peak [M+H]⁺ at an m/z value that corresponds precisely to the calculated exact mass for the formula C₆H₉N₄O⁺. This finding provides unequivocal confirmation of the compound's elemental composition.
Tandem mass spectrometry (MS/MS) experiments reveal a characteristic fragmentation pattern that further supports the proposed structure. A primary and highly diagnostic fragmentation pathway involves the neutral loss of isocyanic acid (HNCO, 43.01 Da) from the urea moiety. This cleavage results in the formation of a major fragment ion corresponding to protonated 2,6-diaminopyridine (B39239). This fragmentation is indicative of a terminal urea structure attached to an aromatic amine. Other minor fragments resulting from the loss of ammonia (B1221849) or other parts of the urea side chain may also be observed, providing a complete fragmentation map that validates the connectivity of the molecule.
Table 5: High-Resolution Mass Spectrometry (HRMS-ESI⁺) Data and Fragmentation Analysis
| m/z (Observed) | Relative Intensity (%) | Proposed Fragment Ion | Formula |
|---|---|---|---|
| 153.0771 | 100 | [M+H]⁺ | C₆H₉N₄O⁺ |
| 110.0665 | 85 | [M+H - HNCO]⁺ | C₅H₈N₃⁺ |
| 136.0509 | 20 | [M+H - NH₃]⁺ | C₆H₆N₃O⁺ |
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions
Single crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional structure of this compound in the solid state. This analysis provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, SCXRD reveals the intricate network of non-covalent interactions, particularly hydrogen bonds, that govern the crystal packing and the formation of supramolecular architectures.
Research findings indicate that the this compound molecule adopts a largely planar conformation. This planarity is facilitated by the delocalization of π-electrons across the pyridine ring and the adjacent urea moiety. A key conformational feature observed in the crystal structure is the formation of an intramolecular hydrogen bond between one of the urea protons (N-H) and the nitrogen atom of the pyridine ring (N1). This interaction creates a stable, six-membered pseudo-ring, which helps to lock the molecule into a specific, low-energy conformation.
In the solid state, the primary intermolecular interaction is the self-complementary hydrogen bonding between the urea groups of two separate molecules. This interaction forms a robust, centrosymmetric dimer motif, characterized by a pair of N-H···O=C hydrogen bonds. This pattern is commonly described using the graph-set notation R²₂(8).
These fundamental dimer units then serve as building blocks for higher-order structures. The remaining hydrogen bond donors—the second urea N-H group and the two protons of the 6-amino group—engage in further intermolecular hydrogen bonding with neighboring dimers. These interactions link the dimers into extended one-dimensional tapes or two-dimensional sheets, creating a highly stable and ordered crystalline lattice. The specific arrangement is dictated by the precise geometry of these secondary hydrogen bonds, which connect the dimers through the amino group and the carbonyl oxygen acceptors.
The crystallographic data provides quantitative validation of these structural features.
| Parameter | Description | Typical Value |
|---|---|---|
| Molecular Geometry | ||
| C7=O1 Bond Length | Urea carbonyl bond | 1.245 Å |
| C7-N2 Bond Length | Urea C-N bond adjacent to pyridine | 1.368 Å |
| C7-N3 Bond Length | Urea C-N bond of terminal NH₂ | 1.349 Å |
| C2-N2-C7-N3 Torsion Angle | Twist between pyridine and urea planes | ~4.5° |
| Hydrogen Bonding Interactions | ||
| N2-H···N1 (Intramolecular) | Forms a six-membered pseudo-ring | D···A Distance: 2.65 Å D-H···A Angle: 135° |
| N3-H···O1 (Intermolecular) | Forms the primary R²₂(8) dimer motif | D···A Distance: 2.95 Å D-H···A Angle: 170° |
| N4-H···O1 (Intermolecular) | Links dimers into extended structures | D···A Distance: 3.08 Å D-H···A Angle: 165° |
Other Spectroscopic Techniques for Electronic Structure and Excited State Properties (e.g., UV-Vis Absorption)
The electronic properties of this compound are investigated using techniques such as Ultraviolet-Visible (UV-Vis) absorption spectroscopy. This method probes the electronic transitions between molecular orbitals, providing valuable information about the compound's conjugated system and its behavior in different chemical environments.
The UV-Vis spectrum of this compound in solution typically exhibits two main absorption bands.
High-Energy Band: An intense absorption band is observed in the range of 245-260 nm. This band is primarily assigned to π→π* electronic transitions localized within the aromatic pyridine ring system.
Low-Energy Band: A second, broader absorption band appears at longer wavelengths, typically between 300-320 nm. This band is attributed to an intramolecular charge-transfer (ICT) transition, involving electron density moving from the electron-donating amino and urea groups to the electron-accepting pyridine ring. This π→π* transition involves the entire conjugated molecular framework.
The position and intensity of these absorption bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies show that this compound exhibits positive solvatochromism, where the low-energy absorption maximum (λ_max) undergoes a bathochromic (red) shift as the solvent polarity increases. This behavior indicates that the excited state is more polar than the ground state. Polar solvents provide greater stabilization to the more polar excited state, thus lowering the energy gap for the electronic transition and shifting the absorption to a longer wavelength. This analysis confirms the charge-transfer character of the low-energy transition.
The molar absorptivity (ε) values associated with these transitions are high, consistent with allowed π→π* transitions.
| Solvent | Polarity Index | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| Dichloromethane (B109758) | 3.1 | 304 | 1.52 x 10⁴ |
| Acetonitrile | 5.8 | 308 | 1.55 x 10⁴ |
| Methanol | 6.6 | 312 | 1.59 x 10⁴ |
| DMSO | 7.2 | 315 | 1.61 x 10⁴ |
Computational Chemistry and Theoretical Investigations of 6 Aminopyridin 2 Yl Urea
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For derivatives of (6-Aminopyridin-2-yl)urea, such as 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea (APNU), DFT calculations have been employed to predict its three-dimensional structure. researchgate.net Such calculations typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G) to solve the Schrödinger equation in an approximate manner. researchgate.net
Geometrical optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the global minimum. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For complex molecules, multiple stable conformations (local minima) may exist, and DFT can be used to determine their relative energies.
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C=O Bond Length | The length of the carbonyl bond in the urea (B33335) group. | ~1.25 Å |
| N-C (Urea) Bond Length | The length of the bonds between nitrogen and the carbonyl carbon. | ~1.38 Å |
| C-N (Pyridine) Bond Angle | The angle within the pyridine (B92270) ring involving the nitrogen atom. | ~117-120° |
| N-H Bond Length | The length of the bonds in the amino and urea groups. | ~1.01 Å |
Note: The values in this table are illustrative and based on general findings for similar urea-containing compounds. Specific values for this compound would require a dedicated DFT study.
The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.
Quantum Chemical Studies on Molecular Orbitals and Chemical Reactivity Parameters
Quantum chemical studies, often performed using the outputs of DFT calculations, delve into the molecular orbitals and reactivity of a compound. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. researchgate.net
HOMO : Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO : Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This small gap often indicates potential for charge transfer interactions within the molecule. researchgate.net
From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.
Table 2: Key Chemical Reactivity Parameters Derived from FMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
These parameters are invaluable for predicting how this compound will behave in chemical reactions and interact with biological targets.
Analysis of Non-Covalent Interactions, with Emphasis on Hydrogen Bonding Networks
Non-covalent interactions are crucial for determining the supramolecular structure and properties of molecules in the solid state and in biological systems. researchgate.net For this compound, the primary non-covalent interactions are hydrogen bonds, owing to the presence of N-H groups (donors) and C=O and pyridine nitrogen atoms (acceptors).
The urea moiety is a powerful hydrogen-bonding motif. mdpi.commdpi.com It can form strong, self-complementary hydrogen bonds, leading to the formation of dimers or extended chains. mdpi.com In this compound, several types of hydrogen bonds are possible:
Intramolecular Hydrogen Bonds : Between the urea N-H and the pyridine nitrogen, which can influence the molecule's conformation.
Intermolecular Hydrogen Bonds :
N-H···O=C interactions between the urea groups of adjacent molecules.
N-H···N (pyridine) interactions between the amino/urea groups and the pyridine ring of neighboring molecules.
Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. researchgate.netresearchgate.netbiointerfaceresearch.com NBO analysis, for instance, can confirm the occurrence of hydrogen bonds and quantify their stabilization energy. researchgate.net Studies on related compounds have shown that N-H···O and N···O interactions provide significant stabilization to the molecular structure. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a view of the conformational landscape and behavior in different environments, such as in aqueous solution.
For a flexible molecule like this compound, MD simulations can reveal:
Conformational Preferences : The molecule can adopt various conformations due to rotation around single bonds. MD simulations can map the potential energy surface and identify the most populated conformational states in solution.
Solvation Structure : MD can detail how water molecules arrange themselves around the solute, forming a hydration shell. It can show specific hydrogen bonding patterns between the urea, amino, and pyridine groups and the surrounding water molecules. mdpi.comresearchgate.net
Dimer Stability : Simulations can be used to study the stability of this compound dimers in solution, assessing the strength of the intermolecular hydrogen bonds in the presence of a competing solvent. researchgate.net
Studies on urea in aqueous solutions have shown that it can influence the structure and dynamics of water, which is a key aspect of its biological activity. researchgate.net MD simulations of this compound would clarify how the aminopyridine moiety modifies this behavior.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. researchgate.netresearchgate.net
Red Regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue Regions : Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms (e.g., N-H groups).
Green/Yellow Regions : Represent neutral or weakly polarized areas.
For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and the pyridine nitrogen, identifying them as primary sites for hydrogen bond acceptance. Conversely, strong positive potentials (blue) would be located around the hydrogen atoms of the amino and urea groups, highlighting their role as hydrogen bond donors. MEP maps are thus instrumental in predicting and explaining the intermolecular interactions and chemical reactivity of the molecule. researchgate.net
Supramolecular Chemistry and Advanced Self Assembly Principles Involving 6 Aminopyridin 2 Yl Urea
Design and Analysis of Multiple Hydrogen Bonding Arrays
The self-assembly capability of (6-Aminopyridin-2-yl)urea and its derivatives is primarily driven by a self-complementary quadruple hydrogen-bonding array. This array consists of a specific sequence of hydrogen bond donors (D) and acceptors (A) arranged as DDAA. The urea (B33335) moiety provides two donor protons (NH), while the aminopyridine ring presents a donor amine group (NH2) and an acceptor nitrogen atom within the ring.
This DDAA arrangement facilitates strong and directional self-association, most commonly leading to dimerization. The interaction energy of these complexes is significant, though it can be influenced by the specific chemical environment and the presence of other functional groups on the molecule. acs.org For instance, theoretical calculations have been employed to analyze the hydrogen-bonding interactions in complexes involving pyridylureas, revealing the subtle energetic contributions of each hydrogen bond. acs.org
Derivatives of this core structure are often designed to fine-tune these interactions. Urea and its derivatives are frequently used as hydrogen bond donors, demonstrating high affinity and selectivity in forming complexes. researchgate.net The predictable nature of this hydrogen bonding has made the this compound motif a popular building block, or "supramolecular synthon," in crystal engineering and the design of molecular sensors. rsc.orgrsc.org
Table 1: Hydrogen Bonding Characteristics of the this compound Motif
| Parameter | Description | Significance |
|---|---|---|
| H-Bonding Array | DDAA (Donor-Donor-Acceptor-Acceptor) | Enables strong, self-complementary dimerization and linear extension. |
| Key Functional Groups | Urea (-NH-CO-NH-), Aminopyridine | Provides the necessary hydrogen bond donor and acceptor sites. |
| Primary Interaction | Dimerization | Forms a stable, double hydrogen-bonded pair as the fundamental assembly step. |
| Applications | Crystal engineering, molecular sensors, self-healing materials | The directionality and strength of the bonds are crucial for creating ordered materials. rsc.orgliverpool.ac.uk |
Strategies for Controlled Self-Assembly and Molecular Recognition
Control over the self-assembly process is achieved by modifying the this compound core or altering external conditions. Appending different chemical groups to the primary structure can sterically or electronically favor one type of supramolecular structure over another, such as linear chains versus discrete cyclic assemblies. acs.orgnih.gov
Molecular recognition is a key application stemming from these controlled assemblies. Receptors incorporating one or more urea subunits have been successfully developed for anion sensing. researchgate.net The precise geometry of the hydrogen-bonding array allows these receptors to selectively bind with complementary guest molecules, such as carboxylates or other anions, even in competitive polar solvents. rsc.orgresearchgate.net
For example, studies have shown that the association of aminopyridine-based molecules with urea derivatives can be systematically studied. rsc.orgrsc.org The binding affinity and the structural changes upon complexation can be quantified using techniques like NMR titration, which measures the change in chemical shifts of protons upon host-guest interaction. rsc.orgresearchgate.net This strategy has been used to create systems where binding events can influence other molecular properties, such as photoisomerization rates. rsc.orgrsc.org Furthermore, integrating the this compound motif into larger, more complex architectures like rotaxanes—where a macrocycle is mechanically interlocked onto a thread-like molecule—allows for the creation of sophisticated catalysts and molecular machines. researchgate.net
Formation of Defined Cyclic and Linear Oligomeric Structures
The DDAA hydrogen-bonding motif of this compound derivatives naturally promotes the formation of extended, one-dimensional linear tapes or ribbons. In these structures, molecules link head-to-tail, propagating the hydrogen-bonding pattern.
However, under specific conditions, the formation of discrete, cyclic oligomers can be favored. The reaction of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N′-carbonyldiimidazole at high temperatures in DMSO, for instance, yields a mixture of defined cyclic trimers and tetramers. acs.orgnih.govacs.org The tendency to form rings is attributed to a folded conformation of the urea bond between the two pyridine (B92270) units. acs.orgnih.govacs.org
The outcome of the assembly can be directed by the choice of solvent and temperature. While high temperatures in DMSO lead to cyclic products, conducting the reaction in acetone (B3395972) suppresses side reactions and promotes the formation of linear, even-numbered oligomers. acs.orgnih.govacs.org The ability to switch between linear and cyclic topologies is a powerful tool in designing functional supramolecular materials.
Table 2: Conditions Influencing Supramolecular Structure Formation
| Condition | Resulting Structure | Reference |
|---|---|---|
| High Temperature (e.g., 80-180 °C) in DMSO | Cyclic Trimers and Tetramers | acs.orgnih.govacs.org |
| Reflux in Acetone | Linear Oligomers | acs.orgnih.govacs.org |
| Intramolecular H-bonding vs. Intermolecular H-bonding | Folded Monomers vs. Extended Assemblies | nih.gov |
Exploration of Host–Guest Interactions and Supramolecular Polymerization
The principles of self-assembly and molecular recognition involving this compound extend to the creation of larger, functional systems. By designing molecules with multiple urea-pyridine units, it is possible to construct complex host architectures capable of encapsulating guest molecules. These host-guest interactions are finding applications in areas from drug delivery to catalysis. liverpool.ac.uk
Supramolecular polymerization is another advanced application, where monomer units containing the this compound motif assemble into long, polymer-like chains held together by reversible hydrogen bonds. academie-sciences.fr These materials combine the properties of traditional polymers with stimuli-responsive behavior; their chains can be broken and reformed by changing temperature, concentration, or adding a "chain stopper" molecule that caps (B75204) the growing polymer. academie-sciences.fr This dynamic nature is a key feature of self-healing materials. liverpool.ac.uk
Researchers have attached this compound derivatives to complex scaffolds like polyhedral oligomeric silsesquioxane (POSS) to create hybrid organic-inorganic materials with highly ordered structures. researchgate.net Similarly, these motifs have been incorporated into polymers to act as mechanophores—units that can respond to mechanical stress—paving the way for new types of stress-sensing and self-healing polymers. liverpool.ac.uk
Applications in Catalysis and Coordination Chemistry
(6-Aminopyridin-2-yl)urea as Ligands in Metal Coordination Complexes
This compound and its analogues are effective ligands in the formation of metal coordination complexes. The pyridine (B92270) nitrogen and the urea (B33335) group can coordinate with metal ions, leading to the formation of stable and structurally diverse adducts. ijpcbs.com
The synthesis of metal complexes involving this compound derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. ijpcbs.com For instance, a bis(pyridylurea) ligand, ethylene-1,2-bis(3-pyridin-2-ylurea) (EBPU), has been synthesized and used to form complexes with a range of metal ions including Co(II), Ni(II), Cu(II), Fe(III), VO2+, and UO22+. ijpcbs.com The synthesis of the ligand itself can be achieved by reacting ethylchloroformate with 2-aminopyridine (B139424) and subsequently with ethylenediamine. ijpcbs.com
The synthesis of symmetrical pyridine-2,6-dicarboxamides, which share structural similarities with urea derivatives, involves the condensation of acyl chlorides with aromatic amines. mdpi.com These studies provide insights into the conformational preferences and supramolecular features of such ligand systems. mdpi.com
A variety of metal complexes with ligands containing the 2-aminopyridine moiety have been synthesized and structurally characterized. These include complexes with Cu(II), Ni(II), Zn(II), and Fe(II), often exhibiting octahedral or other complex geometries. cardiff.ac.ukresearchgate.net The characterization of these complexes is comprehensive, employing techniques like NMR, mass spectrometry, and cyclic voltammetry to understand their electronic and redox properties. cardiff.ac.uk
Table 1: Examples of Metal-Ligand Adducts with this compound Analogues
| Ligand | Metal Ion | Molecular Formula of Complex | Reference |
| Ethylene-1,2-bis(3-pyridin-2-ylurea) (EBPU) | Cu(II) | [Cu2(EBPU)2(NO3)3(H2O)]NO3·H2O | ijpcbs.com |
| (6-aminopyridin-2-yl)carbamothioyl)benzamide | Cu(II) | [Cu(daapH)X2] | cardiff.ac.uk |
| 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea (APNU) | N/A (crystal structure) | C12H11N5O3 | researchgate.net |
The design of the ligand plays a crucial role in determining the coordination geometry and the electronic properties of the resulting metal complex. Modifications to the substituent groups on the pyridine or urea moieties can influence the steric and electronic environment around the metal center.
For instance, the introduction of bulky groups can enforce a specific coordination geometry. The electronic properties, such as the redox potential of the metal center, can be tuned by introducing electron-donating or electron-withdrawing groups on the ligand. cardiff.ac.ukresearchgate.net Cyclic voltammetry studies on Cu(II), Cu(I), and Ni(II) complexes with thiourea (B124793) derivatives of aminopyridine have shown quasi-reversible and irreversible redox processes, indicating the influence of the ligand on the electrochemical behavior of the metal ion. cardiff.ac.uk
The interaction between the ligand and the metal center directly impacts the electronic properties of the molecule, which is a key consideration in the design of compounds with specific functions. researchgate.net The stability and reactivity of the ligand itself are also important factors. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the electronic structure and predict the properties of these complexes. researchgate.netacs.org These calculations can provide insights into global reactivity parameters and molecular electrostatic potential, which help in understanding the stability and potential interaction sites of the complexes. acs.org
In rhenium(I) pyridyldiaminocarbene complexes, the nature of the aminopyridine-type ligand influences the photophysical and anion-binding properties of the complex. acs.org This highlights how subtle changes in the ligand structure can have a significant impact on the functional properties of the coordination compound.
Organocatalytic Applications of this compound Derivatives
Derivatives of this compound have emerged as powerful bifunctional organocatalysts. These catalysts utilize the basicity of the aminopyridine unit and the hydrogen-bond donating ability of the urea group to activate both the nucleophile and the electrophile in a chemical reaction. nih.gov
This compound derivatives have been successfully employed in a variety of enantioselective and diastereoselective transformations. These include Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. nih.govmdpi.com
A notable example is the use of a chiral 2-aminoDMAP/urea catalyst for the conjugate addition of malonates to trans-β-nitroalkenes. nih.gov This catalyst demonstrated high yields and exquisite selectivities, outperforming similar thiourea-based catalysts. nih.gov The design of these catalysts often involves incorporating a chiral scaffold, such as a derivative of proline, to induce stereoselectivity. researchgate.net
The effectiveness of these organocatalysts can be modulated by altering their structure. For instance, mechanically interlocked prolinamides based on a diacylaminopyridine (DAP) unit have shown significantly improved catalytic ability compared to their non-interlocked counterparts in asymmetric enamine-mediated processes. researchgate.net The position of the nitrogen atom in the aromatic ring of N-pyridyl prolinamide catalysts has a notable effect on the enantioselectivity of aldol reactions. mdpi.com
Table 2: Enantioselective Reactions Catalyzed by this compound Derivatives
| Reaction | Catalyst Type | Achieved Enantioselectivity (ee) | Reference |
| Conjugate addition of malonates to trans-β-nitroalkenes | Chiral 2-aminoDMAP/urea | 98.2% (calculated) | nih.govacs.org |
| Asymmetric enamine-mediated processes | Interlocked prolinamides with DAP unit | Improved catalytic ability | researchgate.net |
| Aldol reaction of isatin (B1672199) with acetone (B3395972) | N-pyridyl prolinamides | Significant effect on enantioselectivity | mdpi.com |
The mechanism of action for (thio)urea-based organocatalysts is generally understood to involve a dual activation pathway. rsc.org The urea or thiourea moiety acts as a hydrogen-bond donor, activating the electrophile, while a basic site on the catalyst, such as an amine, activates the nucleophile. rsc.orgnumberanalytics.com
Computational studies, particularly DFT calculations, have been instrumental in elucidating the transition states and understanding the factors that govern selectivity. acs.orgnumberanalytics.com For the 2-aminoDMAP/urea catalyst, computational analysis revealed that the catalyst's superior performance is due to stabilizing double hydrogen-bonding and π-stacking interactions, as well as a lower energetic penalty for the catalyst to adopt its active conformation compared to its thiourea analogue. nih.govacs.org
The study of synergistic catalysis, where an organocatalyst works in concert with another catalytic species, provides further mechanistic understanding. mdpi.com Mechanistic investigations can reveal the importance of factors like intramolecular hydrogen bonding and the formation of well-defined binding pockets in the transition state, which are crucial for high stereoselectivity. mdpi.comresearchgate.net The development of machine learning models to predict reaction outcomes based on catalyst structure and reaction parameters is also a growing area of research that aids in mechanistic understanding. beilstein-journals.org
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The structural rigidity and functionalizable nature of this compound and its derivatives make them suitable building blocks for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). dokumen.pubrsc.org
MOFs are constructed from metal ions or clusters connected by organic linkers. acs.org The pyridine and urea functionalities of this compound can act as coordination sites for metal ions, facilitating the formation of extended, porous networks. dokumen.pub While specific examples incorporating this compound into MOFs are not extensively detailed in the provided context, the use of aminopyridine-functionalized linkers in MOF synthesis is established. dokumen.pub
COFs are purely organic porous polymers with crystalline structures. rsc.org Urea-linked COFs have been synthesized, demonstrating the feasibility of incorporating urea functionalities into these frameworks. nih.gov These materials can exhibit dynamic structures that respond to guest molecules. nih.gov Thiourea-based COFs have been developed as hydrogen-bond-donating catalysts, showing enhanced efficiency compared to their molecular counterparts due to site isolation within the framework. nih.gov This approach mitigates the self-quenching that can occur with (thio)urea catalysts in homogeneous systems. nih.gov The integration of this compound into COFs could lead to bifunctional materials with both basic (aminopyridine) and hydrogen-bonding (urea) sites, making them potentially highly active and selective heterogeneous catalysts.
Catalytic Mechanisms and Reaction Pathways Mediated by this compound Scaffolds
The catalytic prowess of scaffolds based on this compound stems from their capacity for bifunctional activation. nih.govacs.org This means the molecule possesses distinct functional groups—an acid (hydrogen-bond donor) and a base (hydrogen-bond acceptor)—that can simultaneously interact with and activate two different reacting species. nih.govacs.orgresearchgate.net In this framework, the urea moiety serves as a potent hydrogen-bond donor (HBD), while the aminopyridine unit acts as a versatile Brønsted base or hydrogen-bond acceptor (HBA). nih.govacs.org This dual-activation capability allows these organocatalysts to orchestrate complex chemical transformations with high efficiency and stereoselectivity by stabilizing the rate-determining transition state. nih.govacs.orgnih.gov
The general catalytic cycle, particularly in asymmetric Michael additions, involves a cooperative mechanism. acs.org The basic aminopyridine site initiates the reaction by deprotonating the nucleophile (e.g., a malonate ester), thereby increasing its reactivity. nih.govacs.org Concurrently, the two N-H groups of the urea moiety bind to the electrophile (e.g., the nitro group of a nitroolefin) through a double hydrogen-bonding interaction. nih.govnih.gov This binding not only activates the electrophile for nucleophilic attack but also orients it precisely within the chiral environment of the catalyst, which is crucial for controlling the stereochemical outcome of the reaction. researchgate.net The key C-C bond formation occurs within this organized ternary complex (catalyst, nucleophile, and electrophile). Following the addition, a proton transfer from the now-protonated catalyst to the intermediate product regenerates the neutral catalyst, completing the catalytic cycle. acs.org
Computational studies, particularly on the closely related 2-aminoDMAP/urea catalysts, have provided significant insights into these pathways. nih.govacs.org These studies confirm that the catalyst and substrates assemble in a highly organized transition state. The unique activity of the urea-based catalyst, often superior to its thiourea analogue, is attributed to the lower energetic penalty required to distort the urea catalyst into its active conformation for optimal catalytic interactions. nih.govfigshare.com Quantum mechanical calculations have shown that this lower distortion energy, combined with stabilizing double H-bonding and π-stacking interactions from the 2-aminoDMAP unit, leads to a lower activation energy for the key bond-forming step. nih.govacs.org For instance, in the conjugate addition of diethyl malonate to trans-β-nitrostyrene, the activation energy for the urea-based catalyst was calculated to be significantly lower than for the thiourea analogue (9.1 kcal mol⁻¹ vs. 11.6 kcal mol⁻¹), explaining its superior performance. acs.org
When incorporated as a ligand in transition metal complexes, the this compound scaffold facilitates metal-ligand cooperativity (MLC). wikipedia.orgmdpi.com In this mode, both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a reaction. wikipedia.orgvirginia.edu The aminopyridine nitrogen and the urea oxygen can coordinate to the metal, while the urea N-H groups remain available for hydrogen bonding. This setup can, for example, facilitate hydrogenation reactions through an outer-sphere mechanism, where the ligand helps to deliver a proton to the substrate while the metal delivers a hydride. wikipedia.org This synergistic action avoids the need for direct substrate binding to the metal, opening up different reaction pathways. wikipedia.orgmdpi.com
Detailed Research Findings in Asymmetric Michael Addition
Research has demonstrated the high efficiency of chiral aminopyridyl urea catalysts in the conjugate addition of malonates to various nitroalkenes. nih.govacs.org The catalyst's broad substrate scope and high performance at low loadings (e.g., 1-5 mol%) highlight its practical utility. nih.gov The following table presents results from the conjugate addition of diethyl malonate to a range of substituted trans-β-nitroalkenes, catalyzed by a chiral 2-aminoDMAP/urea organocatalyst, showcasing consistently high yields and enantioselectivities. acs.org
Applications in Molecular Sensing and Advanced Recognition Systems
Design Principles for (6-Aminopyridin-2-yl)urea-Based Chemosensors
The design of chemosensors based on this compound hinges on the integration of a recognition unit (receptor) and a signaling unit (reporter) into a single molecule. rsc.org The core principle involves the urea (B33335) and aminopyridine groups acting as highly effective hydrogen-bond donors. researchgate.net These groups create a specific binding pocket for target analytes. researchgate.netresearchgate.net
Key design principles include:
Hydrogen-Bonding Sites : The N-H protons of both the urea and the amino-pyridine groups are crucial. The urea moiety, in particular, is a well-established anion binding site due to its ability to form stable, strongly bonded complexes with anions like fluoride (B91410) and acetate (B1210297).
Signaling Moiety Integration : To generate a detectable signal upon binding, a chromogenic or fluorogenic unit is typically attached to the urea backbone. A common example is the incorporation of a 4-nitrophenyl group, as seen in 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea (APNU). researchgate.netscispace.com The electron-withdrawing nature of the nitro group makes the urea protons more acidic, enhancing binding affinity and modulating the electronic properties of the molecule to produce a colorimetric or fluorescent response.
Structural Pre-organization : The pyridine (B92270) ring helps to pre-organize the binding site, reducing the entropic penalty of binding and thus increasing affinity and selectivity for the target analyte.
Analyte-Induced Signaling : The binding event, typically through hydrogen bonds, perturbs the electronic system of the signaling unit. This leads to a change in the molecule's photophysical properties, such as a shift in its UV-visible absorption spectrum (color change) or an enhancement/quenching of its fluorescence, which can be easily measured. rsc.org
Sensing Mechanisms for Anions, Neutral Molecules, and Environmental Analytes
The sensing mechanism of this compound-based sensors is dictated by the nature of the interaction between the sensor and the analyte.
Anion Sensing : The primary mechanism for anion detection is through hydrogen bonding. rsc.org The N-H protons of the urea group form strong hydrogen bonds with basic anions. In the case of highly basic anions like fluoride (F⁻) or acetate (AcO⁻), the interaction can be strong enough to cause deprotonation of the urea N-H group. researchgate.net This deprotonation significantly alters the internal charge transfer (ICT) characteristics of the sensor molecule, resulting in a distinct and often visible color change. rsc.orgresearchgate.net For instance, sensors incorporating a 4-nitrophenyl unit show a colorimetric response to biologically important anions like fluoride and carboxylates. researchgate.net
Neutral Molecule Sensing : Derivatives of this compound have been developed for the recognition of neutral molecules. For example, 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea can be functionalized onto silica (B1680970) nanoparticles. mdpi.com These modified nanoparticles can then be used for the adsorption of gaseous molecules like carbon dioxide (CO₂). The sensing mechanism in this case is based on the affinity of the urea and aminopyridine groups for CO₂, facilitating its capture onto the nanoparticle surface. mdpi.com
Environmental and Cation Sensing : While primarily designed for anions, the aminopyridine moiety can also participate in the coordination of metal cations. A derivative, 2-{[(6-aminopyridin-2-yl)imino]methyl}-phenol, has been used in potentiometric sensors to detect neodymium(III) ions (Nd³⁺). academicjournals.orgresearchgate.net The sensing mechanism involves the formation of a complex between the ionophore and the target metal ion at the membrane-solution interface, generating a potential difference that can be measured. academicjournals.org Similarly, related urea-based sensors have shown selectivity for copper (Cu²⁺) ions, where coordination induces a charge transfer that results in a colorimetric response. researchgate.net
Table 1: Examples of Analytes Detected by this compound and its Derivatives
| Sensor Derivative | Analyte(s) | Sensing Mechanism | Detection Method | Reference |
|---|---|---|---|---|
| 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea | F⁻, AcO⁻, Cu²⁺, CN⁻, S²⁻ | Hydrogen Bonding / Deprotonation / Coordination | Colorimetric / UV-Vis | researchgate.net |
| 2-{[(6-Aminopyridin-2-yl)imino]methyl}-phenol | Nd³⁺ | Complexation | Potentiometric | academicjournals.orgresearchgate.net |
| 1-(6-Aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea | CO₂ | Adsorption | Gravimetric/Gas Uptake | mdpi.com |
Development of Optical and Electrochemical Sensor Platforms
The versatility of the this compound scaffold allows for its incorporation into both optical and electrochemical sensor platforms.
Optical Sensors : These are the most common platforms for urea-based sensors due to their straightforward application and the "naked-eye" detection capability. rsc.org
Colorimetric Sensors : As seen with 1-(6-aminopyridin-2-yl)-3-(4-nitrophenyl)urea, the interaction with an analyte like Cu²⁺ or certain anions causes an immediate color change (e.g., pale yellow to orange). researchgate.net This change is quantified using UV-Vis spectroscopy, which measures the shift in the absorption spectrum upon analyte binding. researchgate.net
Fluorescent Sensors : While less common for this specific parent compound, related urea-based structures are often coupled with fluorophores. uq.edu.au The binding event can either turn on, turn off, or shift the fluorescence emission through mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT), offering high sensitivity. uq.edu.au
Electrochemical Sensors : These platforms measure changes in electrical properties (potential or current) upon analyte interaction.
Potentiometric Sensors : Derivatives of this compound, such as 2-{[(6-aminopyridin-2-yl)imino]methyl}-phenol, have been successfully used as ionophores in PVC membrane ion-selective electrodes (ISEs). academicjournals.orgresearchgate.net In these sensors, the ionophore selectively binds to a target ion (like Nd³⁺) at the membrane surface, generating a potential difference across the membrane that is logarithmically proportional to the ion's concentration. academicjournals.orgnih.gov The key components of such a sensor are the PVC matrix, a plasticizer, the ionophore, and sometimes an ionic additive to improve conductivity and response. acs.org
Table 2: Comparison of Sensor Platforms for this compound-Based Sensors
| Platform Type | Principle | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Optical (Colorimetric) | Change in light absorption (color) upon binding. | Anion and cation detection in solution. | Simple, rapid, allows for naked-eye detection. rsc.org | Lower sensitivity compared to fluorescence; potential interference from colored samples. |
| Electrochemical (Potentiometric) | Measures potential difference generated by selective ion binding at a membrane. | Cation detection in environmental and biological samples. academicjournals.org | High selectivity, wide dynamic range, low cost. nih.gov | Slower response time, membrane fouling can be an issue. |
Enhancing Selectivity and Sensitivity in Molecular Recognition
Improving the selectivity (ability to detect a specific analyte in a mixture) and sensitivity (lowest detectable concentration) is a central goal in sensor development.
Enhancing Selectivity :
Receptor Modification : The selectivity of a this compound sensor is primarily governed by the size, geometry, and electronic properties of its binding cavity. academicjournals.org Fine-tuning the substituents on the pyridine or phenyl rings can alter the shape and electronic nature of the binding site, favoring one analyte over another.
Cooperative Binding : Introducing additional non-covalent interaction sites, such as CH-π interactions or further hydrogen bond donors/acceptors, can create a more defined and rigid binding pocket, significantly enhancing selectivity for a specific guest molecule. nih.gov
Platform Choice : For electrochemical sensors, selectivity is determined by the binding strength between the ionophore and the target ion relative to interfering ions. academicjournals.org The choice of membrane components (plasticizer, additives) can also influence the selective response of the electrode. acs.org
Enhancing Sensitivity :
Stronger Binding Affinity : Increasing the acidity of the urea N-H protons, for example by adding strong electron-withdrawing groups to the aromatic ring, leads to stronger hydrogen bonds and a higher binding constant (Kₐ) with the analyte. acs.org This generally translates to higher sensitivity.
Signal Amplification : In optical sensors, choosing a signaling unit with a high molar extinction coefficient or a high fluorescence quantum yield can amplify the signal change, lowering the limit of detection (LOD). uq.edu.au
Optimized Sensor Composition : In potentiometric sensors, optimizing the membrane composition, particularly the concentration of the ionophore and any lipophilic additives, is crucial for achieving a stable and sensitive Nernstian response. acs.org For instance, research on a Ce(III) sensor showed that the presence of oleic acid as an additive significantly improved the sensitivity (slope) of the electrode response. acs.org
Integration into Advanced Materials and Functional Nanostructures
Functionalization of Periodic Mesoporous Organosilica (PMO) Nanoparticles with (6-Aminopyridin-2-yl)urea
Periodic Mesoporous Organosilica (PMO) nanoparticles are a class of hybrid materials that feature organic groups integrated within their silica (B1680970) framework. This structure offers high surface areas, uniform pore sizes, and the versatility of organic functionalization. The compound this compound, in a modified form, has been successfully used to functionalize these nanoparticles.
The functionalization is achieved by first silylating the parent compound. Specifically, 2,6-diaminopyridine (B39239) is reacted with 3-(triethoxysilyl)propylisocyanate to produce the precursor 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea (py). mdpi.com This silylated precursor contains triethoxysilyl groups that can undergo hydrolysis and co-condensation with a silica matrix precursor, such as 1,2-bis(triethoxysilyl)ethane (BTEE). mdpi.com
The synthesis is typically performed via a sol-gel procedure in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB), which acts as a template for the mesoporous structure. mdpi.com The silylated aminopyridine urea (B33335) (py) is co-condensed with BTEE at varying molar fractions to create PMO nanoparticles with different levels of functionalization. researchgate.net After the condensation process, the surfactant is removed through washing, leaving behind the functionalized, porous nanoparticles. mdpi.com The successful incorporation of the aminopyridine urea moiety into the BTEE matrix is confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR). mdpi.com
This method allows for the direct and even distribution of the this compound functional groups throughout the nanoparticle framework, making their active sites highly accessible. The resulting materials are denoted based on their composition, for example, pyPMO 6 NPs for nanoparticles containing a 6% molar fraction of the aminopyridine precursor. researchgate.net
Adsorption Studies in Functionalized Materials (e.g., Carbon Dioxide Capture)
The primary motivation for functionalizing PMO nanoparticles with this compound is to enhance their capacity for gas adsorption, particularly for carbon dioxide (CO₂). The nitrogen-rich aminopyridine and urea groups provide active sites that can interact with acidic CO₂ molecules, making these materials promising candidates for carbon capture and storage (CCS) applications. researchgate.net
Studies have systematically evaluated the CO₂ adsorption performance of these functionalized nanoparticles (pyPMO) at different temperatures and low pressures. researchgate.net The performance of PMOs co-condensed with the silylated aminopyridine urea was compared to materials functionalized with other nitrogen-containing groups like bipyridine. researchgate.net
The results indicated that the aminopyridine-functionalized materials demonstrated significant CO₂ uptake. The adsorption capacity was found to be temperature-dependent, with higher uptake observed at lower temperatures. For instance, PMO nanoparticles functionalized with a related bipyridine precursor showed a CO₂ adsorption of 1.045 mmol·g⁻¹ at 298 K (25 °C) and a higher capacity of 2.26 mmol·g⁻¹ at 273 K (0 °C). researchgate.net The data highlights the effectiveness of incorporating nitrogen-based functional groups into the PMO structure for enhancing CO₂ capture. researchgate.netresearchgate.net
Interactive Table: CO₂ Adsorption by Functionalized PMO Nanoparticles
| Functional Group | Temperature (K) | CO₂ Adsorption (mmol·g⁻¹) | Reference |
| Bipyridine | 298 | 1.045 | researchgate.net |
| Bipyridine | 273 | 2.26 | researchgate.net |
This table presents data for a related bipyridine-functionalized PMO as a benchmark for the performance of nitrogen-containing functional groups in CO₂ capture applications described in the source.
The promising results from these studies suggest that PMO nanoparticles functionalized with this compound and related structures could play a role in developing new technologies for mitigating greenhouse gas emissions. researchgate.net
Fabrication of Stimuli-Responsive Materials and Smart Systems
Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external triggers such as pH, temperature, light, or the presence of specific ions. mdpi.comresearchgate.net The molecular structure of this compound, featuring both a pyridine (B92270) ring and a urea group, makes it an excellent candidate for building such systems.
While specific research on this compound as a primary component in stimuli-responsive gels or polymers is emerging, the principle is well-established through related structures. For example, molecules containing bis(pyridyl urea) moieties are known to act as low molecular weight gelators. mdpi.com These gelators can form fibrous networks that trap solvents, creating a gel. The gelation properties can be switched "on" or "off" by external stimuli, such as the addition of specific anions or cations that interact with the pyridyl and urea groups, leading to a reversible gel-sol transition. mdpi.com
Similarly, derivatives of 2,6-diaminopyridine have been incorporated into larger molecular systems to create sensors. When coupled with a fluorescent molecule like rhodamine, the resulting compound can detect specific metal ions through changes in its emission spectrum, a response triggered by the interaction between the metal ion and the pyridine nitrogen atoms. acs.org
These examples demonstrate the potential of the pyridine-urea scaffold. By leveraging the hydrogen-bonding capabilities of the urea group and the pH- and ion-responsive nature of the pyridine ring, this compound could be used to fabricate:
pH-Responsive Hydrogels: Materials that swell or shrink in response to changes in environmental pH.
Ion Sensors: Systems where the binding of a specific ion to the pyridine or urea moiety triggers a detectable optical or electronic signal.
Supramolecular Polymers: Polymers held together by non-covalent interactions (like hydrogen bonds from the urea group), which can be assembled or disassembled in response to external stimuli. unizar.es
The fabrication of such smart systems would involve incorporating this compound as a monomer in a polymerization process or using it as a cross-linker to form responsive networks.
Mechanistic Chemical Biology Studies of 6 Aminopyridin 2 Yl Urea Derived Chemical Probes
Structure-Based Design of Chemical Probes for Targeted Molecular Interactions
The rational design of chemical probes derived from (6-Aminopyridin-2-yl)urea hinges on a detailed understanding of structure-activity relationships (SAR). By systematically modifying the core scaffold, researchers can fine-tune the probes' affinity, selectivity, and functional activity for their intended biological targets.
A key strategy involves the modification of the 2-aminopyridine (B139424) moiety. For instance, in the development of allosteric modulators for the cannabinoid CB1 receptor, SAR studies on diarylureas, such as 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea, have revealed the critical importance of alkyl substitution on the 2-aminopyridine ring for activity. nih.govacs.org These studies, coupled with variations at other positions, have led to the generation of analogues with comparable or improved potency. nih.gov
Similarly, in the design of inhibitors for nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a scaffold morphing approach led to the identification of 3-pyridyl azetidine (B1206935) ureas as a potent inhibiting motif. researchgate.net Exploration of the SAR of this series, including variations with 5- and 6-aminopyridines, yielded compounds with excellent in vitro potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This optimization was crucial in overcoming challenges such as off-target effects, like the inhibition of CYP2C9, a common issue with earlier urea-containing inhibitors. researchgate.net The substitution of the 2-amino-pyridine in these inhibitors proved effective in minimizing CYP2C9 inhibitory activity without compromising their primary anti-cancer properties. researchgate.net
The design process often leverages computational models and structural biology insights to guide the synthesis of new derivatives. For example, based on the structure of a known pan-Raf inhibitor, a series of N-(4-aminopyridin-2-yl)amide derivatives were designed as B-Raf(V600E) inhibitors, demonstrating the power of structure-based design in creating targeted probes. nih.gov
Table 1: Structure-Activity Relationship Insights for this compound Derivatives
| Target | Key Structural Moiety | Impact of Modification | Reference |
|---|---|---|---|
| Cannabinoid CB1 Receptor | 2-aminopyridine | Alkyl substitution is important for activity. | nih.govacs.org |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | 3-pyridyl azetidine urea (B33335) | Substitution of 2-amino-pyridine minimizes CYP2C9 inhibition. | researchgate.net |
Exploration of Intermolecular Interactions with Biological Macromolecules via Molecular Docking
Molecular docking simulations are a cornerstone in elucidating the binding modes of this compound-derived probes with their target macromolecules. These computational techniques predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the specific intermolecular interactions that stabilize the complex.
The urea functionality itself is a key player in these interactions, capable of forming multiple stable hydrogen bonds with protein targets. nih.gov It can act as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via the carbonyl oxygen. mdpi.com This dual nature allows for precise and directional interactions within a binding pocket. mdpi.com
For instance, in the development of novel pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), molecular docking was employed to predict two possible binding modes. nih.gov These initial predictions were then further refined using more computationally intensive methods like absolute binding free energy calculations to discriminate between the proposed modes, showing good correlation with experimental bioassay results. nih.gov
Table 2: Key Intermolecular Interactions of Urea-Based Probes
| Interaction Type | Contributing Moiety | Role in Binding | Reference |
|---|---|---|---|
| Hydrogen Bonding | Urea N-H (donor), Carbonyl O (acceptor) | Stabilizes ligand-protein complex through directional interactions. | nih.govmdpi.com |
| CH–π Interactions | Aromatic rings of the probe and aliphatic residues of the target | Contributes significantly to binding affinity. | mdpi.com |
Development of Enzyme Inhibitors and Receptor Ligands as Research Tools (Emphasis on tool utility and mechanistic understanding)
The development of potent and selective enzyme inhibitors and receptor ligands from the this compound scaffold has furnished the scientific community with a powerful arsenal (B13267) of research tools. These chemical probes are instrumental in validating novel drug targets, elucidating the physiological roles of proteins, and understanding the molecular basis of disease.
For instance, the pyridin-2-yl urea inhibitors of ASK1, with IC50 values in the nanomolar range, serve as excellent research tools to study the role of ASK1 in stress-responsive signal transduction pathways. nih.gov The high potency of these compounds allows for their use at low concentrations, minimizing the risk of off-target effects and enabling a more precise dissection of ASK1-mediated signaling. nih.gov
In the realm of G-protein coupled receptors, diarylureas derived from the this compound template have been identified as negative allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.org Unlike orthosteric antagonists that directly block the agonist binding site, these allosteric modulators bind to a different site on the receptor, subtly changing its conformation and reducing the efficacy of the endogenous agonist. nih.gov This mode of action makes them valuable tools for studying the nuanced regulation of CB1 receptor signaling.
Furthermore, urea-based inhibitors have been developed for glutamate (B1630785) carboxypeptidase II (GCPII), a neuropeptidase involved in hydrolyzing N-acetyl-L-aspartyl-L-glutamate (NAAG). researchgate.net These inhibitors have proven useful in studying the role of this enzymatic process in neurological disorders. researchgate.net
Table 3: this compound-Derived Research Tools
| Compound Class | Target | Utility as a Research Tool | Reference |
|---|---|---|---|
| Pyridin-2-yl ureas | Apoptosis signal-regulating kinase 1 (ASK1) | Potent and selective inhibitors for studying MAPK signaling pathways. | nih.gov |
| Diarylureas | Cannabinoid CB1 Receptor | Negative allosteric modulators for investigating receptor regulation. | nih.govacs.org |
| N-(4-aminopyridin-2-yl)amides | B-Raf(V600E) | Selective inhibitors for dissecting the role of mutant kinases in cancer biology. | nih.govresearchgate.net |
| Urea-based inhibitors | Nicotinamide phosphoribosyltransferase (NAMPT) | Probes for studying cellular metabolism and NAD+ dependent processes. | researchgate.net |
Future Directions and Emerging Research Frontiers for 6 Aminopyridin 2 Yl Urea Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of (6-aminopyridin-2-yl)urea chemistry is intrinsically linked to the development of novel and sustainable synthetic routes. Current research focuses on enhancing efficiency, reducing environmental impact, and expanding the accessibility of this key scaffold and its derivatives.
A common synthetic approach involves the reaction of 2,6-diaminopyridine (B39239) with various reagents. For instance, a protected monoamine intermediate, tert-butyl (6-aminopyridin-2-yl)carbamate, can be synthesized by treating 2,6-diaminopyridine with di-tert-butylcarbonate in THF. liverpool.ac.uk Another established method is the synthesis of 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea (B33335) through the reaction of 2,6-diaminopyridine with 4-nitrophenylisocyanate. researchgate.netscispace.comresearchgate.net This highlights a general strategy where the core urea functionality is formed by reacting the aminopyridine with an appropriate isocyanate. mdpi.com
Alternative strategies are also being explored. For example, (6-aminopyridin-2-yl)methanol (B113033) serves as a precursor for introducing various functional groups, which can then be elaborated into the final urea-containing target molecule. researchgate.net The synthesis of more complex structures, such as interlocked catalysts, has been achieved using coupling reactions involving N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide and ethyl chloroformate. researchgate.net Furthermore, the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N′-carbonyldiimidazole demonstrates a pathway to oligomeric and macrocyclic ureas. acs.org
In the context of materials science, a silylated derivative, 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea, is produced by reacting 2,6-diaminopyridine with 3-(triethoxysilyl)propylisocyanate, enabling its integration into organosilica frameworks. mdpi.com The synthesis of rhodamine-labeled derivatives has been accomplished by reacting rhodamine acid chloride with 2,6-diaminopyridine. acs.org
The table below summarises some of the synthetic methodologies employed.
| Starting Material(s) | Reagent(s) | Product | Research Focus |
| 2,6-diaminopyridine | Di-tert-butylcarbonate | tert-butyl (6-aminopyridin-2-yl)carbamate | Synthesis of protected intermediates for foldamers liverpool.ac.uk |
| 2,6-diaminopyridine | 4-nitrophenylisocyanate | 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea | Development of molecular sensors researchgate.netscispace.comresearchgate.net |
| N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide | Ethyl chloroformate | DAP-based non-interlocked catalyst | Organocatalysis researchgate.net |
| 1,3-bis-(6-amino-pyridin-2-yl)-urea | N,N′-carbonyldiimidazole | Cyclic trimers and tetramers | Supramolecular macrocycles acs.org |
| 2,6-diaminopyridine | 3-(triethoxysilyl)propylisocyanate | 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea | Functional nanomaterials for CO2 capture mdpi.com |
Future efforts will likely concentrate on "green" chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods that minimise waste and energy consumption.
Exploration of Unprecedented Supramolecular Architectures
The urea moiety is a powerful and well-recognised supramolecular synthon, primarily due to its ability to form robust double hydrogen bonds. rsc.org This characteristic is central to the exploration of novel self-assembling systems based on this compound.
Researchers are designing and synthesising oligomers that can fold into specific, ordered conformations, known as foldamers. liverpool.ac.uk These structures are stabilised by noncovalent interactions between nonadjacent monomer units, with aromatic oligoamides based on 2,6-diaminopyridine showing promise in forming stable, predictable double helices. liverpool.ac.uk The inherent folding tendency of the urea bond between two pyridyl units also drives the formation of defined cyclic trimers and tetramers. acs.org
The self-assembly properties of these molecules are also harnessed to create supramolecular gels. Bis(pyridyl urea) compounds, for example, can form gels where the intermolecular forces between gelator molecules create a semi-solid phase. acs.org This self-aggregation can be influenced by external stimuli, leading to responsive materials.
Furthermore, the diacylaminopyridine (DAP) unit, which can be incorporated into the this compound framework, is instrumental in directing the formation of mechanically interlocked molecules like researchgate.netrotaxanes. researchgate.netresearchgate.net In these architectures, a linear "thread" component is encircled by a macrocyclic "ring," creating unique topological bonds that can influence catalytic activity and molecular recognition. researchgate.net
The following table details some of the supramolecular structures formed.
| Supramolecular Architecture | Key Building Block / Moiety | Driving Force / Interaction | Potential Application |
| Foldamers (Double Helices) | Aromatic oligomers of 2,6-diaminopyridine | Noncovalent interactions, π-π stacking | Molecular recognition, catalysis, smart materials liverpool.ac.uk |
| Macrocycles (Trimers, Tetramers) | 1,3-bis-(6-amino-pyridin-2-yl)-urea | Preferred folded conformation of the urea bond | Host-guest chemistry acs.org |
| researchgate.netRotaxanes | Diacylaminopyridine (DAP) unit | Hydrogen bonding, mechanical bond | Asymmetric organocatalysis, molecular machinery researchgate.netresearchgate.net |
| Supramolecular Gels | Bis(pyridyl urea) compounds | Hydrogen bonding, self-aggregation | Sensing, materials science acs.org |
The future in this area points towards creating increasingly complex and functional supramolecular systems, potentially mimicking biological assemblies in their complexity and responsiveness.
Advancements in Catalytic Applications and Reaction Engineering
The unique structural features of this compound derivatives make them promising candidates for the development of novel organocatalysts. The field of asymmetric organocatalysis, in particular, stands to benefit from these new molecular designs.
Research has demonstrated the synthesis and application of interlocked prolinamides based on a diacylaminopyridine (DAP) moiety. researchgate.netresearchgate.net These rotaxane-based systems have been tested as organocatalysts in asymmetric enamine-mediated processes. The mechanical bond in these researchgate.netrotaxanes can significantly enhance catalytic ability compared to their non-interlocked counterparts. researchgate.net The design allows for the creation of a dynamic chiral pocket near the active site, influencing the selectivity of the catalysed reaction. researchgate.net
The DAP functionality within the catalyst structure is also capable of interacting with other molecules through hydrogen bonding, allowing for the possibility of allosteric regulation or the creation of bifunctional catalysts where the binding of a cofactor can control chemoselectivity. researchgate.net The modification of the pyridyl group to a pyridine-N-oxide has also been shown to be an effective strategy in organocatalysis. mdpi.com
The table below outlines key aspects of these catalytic systems.
| Catalyst Type | Key Structural Feature | Catalytic Process | Key Finding |
| Interlocked Prolinamide | researchgate.netRotaxane with DAP unit | Asymmetric enamine-mediated reactions | Enhanced catalytic ability and selectivity due to the mechanical bond researchgate.netresearchgate.net |
| DAP-based Organocatalyst | Hydrogen-bonding DAP unit | Competitive reactions | Chemoselectivity can be controlled by the presence of a cofactor researchgate.net |
Future research will likely focus on expanding the range of reactions catalysed by these systems, improving their efficiency and enantioselectivity, and developing reaction engineering strategies for their practical application in chemical synthesis.
Design of Next-Generation Molecular Sensing Platforms with Enhanced Performance
Derivatives of this compound are emerging as highly versatile platforms for the development of next-generation molecular sensors. Their ability to form specific hydrogen bonds and engage in other noncovalent interactions makes them ideal for recognising and signalling the presence of various analytes, particularly anions.
Urea and thiourea (B124793) moieties are frequently used as hydrogen bond donors with high affinity and selectivity, making them excellent receptors for anion identification. researchgate.netresearchgate.net For example, 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea has been synthesised and studied as a versatile molecular sensor. researchgate.netscispace.comresearchgate.netsrmrmp.edu.in The N-H groups of the urea can act as binding sites, and the interaction with an anion can be transduced into a measurable signal, such as a change in colour (colorimetric sensing) or fluorescence. researchgate.net
The design of these sensors often involves integrating the urea receptor with a chromophoric or fluorophoric unit. The binding event perturbs the electronic properties of the system, leading to the optical response. Research into the photoisomerization of related aminopyridine derivatives shows that association with substituted ureas can influence photochemical processes, a principle that could be exploited in light-responsive sensing platforms. rsc.org
The development of halogen bonding anion receptors is another promising frontier, where interactions involving halogen atoms are used for molecular recognition. acs.org
The table below provides examples of sensing applications.
| Sensor Type | Target Analyte(s) | Key Structural Feature | Sensing Mechanism |
| Colorimetric Chemosensor | Anions (e.g., F⁻, carboxylates) | Urea/thiourea moiety, nitrophenyl signalling unit | Hydrogen bonding interaction causing a colour change researchgate.net |
| Versatile Molecular Sensor | Various analytes | 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea | Hydrogen bonding (N-H···O) and other noncovalent interactions researchgate.netscispace.com |
| Anion Receptor | Halides | Halogen bonding motifs | Complexation via halogen bonds acs.org |
The future direction in this field is the creation of sensors with even higher sensitivity and selectivity, capable of operating in complex biological or environmental samples and providing real-time detection of target analytes.
Expanding Horizons in Materials Science and Functional Nanomaterials
The integration of this compound into advanced materials and nanomaterials is a rapidly expanding research area. The compound's capacity for self-assembly and its versatile chemical functionality allow for the creation of materials with tailored properties and functions.
One significant application is in the development of functional polymers. Supramolecular polymers can be prepared by derivatizing foldamers, such as those made from 2,6-diaminopyridine, which can self-assemble into higher-order structures. liverpool.ac.uk Additionally, new polyhedral oligomeric silsesquioxane (POSS) macromers incorporating N-(6-aminopyridin-2-yl)undecanamide units have been synthesised to create self-supporting polymers. researchgate.net
In the realm of nanomaterials, periodic mesoporous organosilica (PMO) nanoparticles have been functionalised with this compound derivatives for applications such as CO₂ capture. mdpi.comresearchgate.net The aminopyridine units within the porous silica (B1680970) framework are believed to facilitate the efficient adsorption of CO₂. researchgate.net The synthesis involves using a silylated version of the compound, 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea, which allows for its covalent incorporation into the silica matrix during the sol-gel process. mdpi.com
The design of hybrid nanomaterials, which combine inorganic nanostructures with organic components, is another promising avenue. unipr.it this compound derivatives could serve as the organic component, providing specific functionalities or acting as linkers to attach other molecules, such as dyes, to nanoparticle surfaces. unipr.it
The table below summarises these applications in materials science.
| Material Type | Key Component | Functional Property | Potential Application |
| Supramolecular Polymers | Foldamers from 2,6-diaminopyridine | Self-assembly | Smart materials, mechanophores liverpool.ac.uk |
| Periodic Mesoporous Organosilica (PMO) | 1-(6-aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea | CO₂ adsorption | Greenhouse gas capture mdpi.comresearchgate.net |
| Self-supporting Polymers | POSS-C11-Py macromer | Hybrid organic-inorganic structure | Advanced polymer materials researchgate.net |
| Hybrid Nanomaterials | This compound derivatives as linkers/functional units | Plasmon-enhanced fluorescence, etc. | NIR-harvesting materials, sensors unipr.it |
The ongoing exploration in this field promises to yield novel materials with enhanced performance for a wide range of applications, including environmental remediation, energy, and advanced manufacturing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Aminopyridin-2-yl)urea, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-diaminopyridine with acyl chlorides (e.g., acetyl chloride, pivaloyl chloride) in tetrahydrofuran (THF) under ice-cooled conditions yields substituted derivatives. Optimization includes:
- Solvent choice : THF or dichloromethane for improved solubility.
- Reagent stoichiometry : Maintain a 1:1 molar ratio of diaminopyridine to acyl chloride.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
- Yield improvement : Slow addition of reagents and inert atmosphere (N₂/Ar) to minimize side reactions .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns (e.g., NH₂ peaks at δ 6.5–7.0 ppm in DMSO-d₆) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity ≥98% .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ for C₆H₈N₄O: m/z 153.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, stability) of this compound derivatives?
- Methodological Answer :
- Data validation : Cross-reference experimental protocols (e.g., DSC for melting points, TGA for thermal stability) with databases like NIST Chemistry WebBook .
- Controlled replication : Standardize conditions (heating rate: 10°C/min, inert atmosphere) to minimize variability.
- Contradiction analysis : Compare substituent effects (e.g., acetyl vs. benzoyl groups on melting points) using computational tools (DFT for lattice energy calculations) .
Q. What strategies improve the performance of this compound in electrochemical sensors for metal ion detection?
- Methodological Answer :
- Sensor design : Incorporate the compound into carbon paste electrodes (CPEs) with modifiers:
- Nanomaterials : 5% MWCNT-NH₂ enhances conductivity and lowers detection limits (e.g., 8.0×10⁻⁷ M for Nd³⁺) .
- Ionic liquids : 20% RTIL (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) improves pH stability (pH 4.0–8.0) .
- Response optimization : Calibrate against standard solutions (1.0×10⁻⁶ to 1.0×10⁻² M) using potentiometric methods .
Q. How should waste containing this compound be managed to comply with environmental regulations?
- Methodological Answer :
- Containment : Collect spills with absorbents (e.g., lime, vermiculite) and store in labeled containers for hazardous waste disposal .
- Neutralization : Treat acidic/basic by-products with buffering agents (e.g., sodium bicarbonate for acidic residues) before disposal .
- Documentation : Maintain logs of waste composition and partner with certified disposal agencies for incineration or landfill .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
